molecular formula C15H14ClNO2 B2462060 2-{(E)-[(2-chlorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232823-33-4

2-{(E)-[(2-chlorophenyl)imino]methyl}-6-ethoxyphenol

Cat. No.: B2462060
CAS No.: 1232823-33-4
M. Wt: 275.73
InChI Key: GACGIPDNFAJZEC-LICLKQGHSA-N
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Chemical Reactions Analysis

2-{(E)-[(2-chlorophenyl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

Scientific Research Applications

2-{(E)-[(2-chlorophenyl)imino]methyl}-6-ethoxyphenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, including its role as an antimicrobial or anticancer agent, is ongoing.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-chlorophenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .

Comparison with Similar Compounds

2-{(E)-[(2-chlorophenyl)imino]methyl}-6-ethoxyphenol can be compared with similar compounds such as:

    2-{(E)-[(2-bromophenyl)imino]methyl}-6-ethoxyphenol: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    2-{(E)-[(2-fluorophenyl)imino]methyl}-6-ethoxyphenol: The presence of a fluorine atom can influence the compound’s electronic properties and interactions with biological targets.

    2-{(E)-[(2-methylphenyl)imino]methyl}-6-ethoxyphenol: The methyl group can impact the compound’s steric properties and its overall reactivity.

Properties

IUPAC Name

2-[(2-chlorophenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-9-5-6-11(15(14)18)10-17-13-8-4-3-7-12(13)16/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACGIPDNFAJZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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